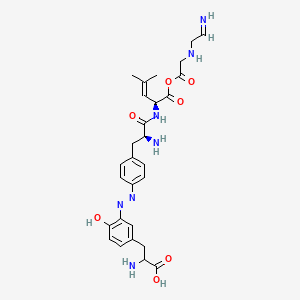
Azoenkephalin
Übersicht
Beschreibung
Azoenkephalin is the azo bridge between tyrosine & phenylalanine of enkephalin molecule.
Wissenschaftliche Forschungsanwendungen
Ocular Pharmacokinetics and Drug Delivery
Modern research in ocular pharmacokinetics has been investigating therapeutic possibilities like growth factors, monoclonal antibodies, gene therapy, and more. Azoenkephalin's application in this field is significant due to the complexities of ocular drug delivery, which is impeded by the protective barriers of the eye. Understanding how Azoenkephalin interacts with these barriers is crucial for effective treatment in ophthalmology (Urtti, 2006).
Drug Discovery and Development
The process of drug discovery has evolved significantly, with molecular biology and genomic sciences playing a pivotal role. Azoenkephalin falls under the category of new therapeutic agents whose development and application can be understood better through genomic sciences. This includes identifying treatment options and understanding the pharmacokinetics and pharmacodynamics of drugs like Azoenkephalin (Drews, 2000).
Challenges in Antimicrobial Resistance
The issue of antimicrobial resistance, such as in the case of azithromycin-resistant Neisseria gonorrhoeae, highlights the importance of understanding and developing new drugs like Azoenkephalin. Research into the spread and resistance of such bacteria can provide insights into how Azoenkephalin can be used more effectively in combating resistant strains (Palmer et al., 2008).
Endophthalmitis Prophylaxis in Ophthalmology
Azoenkephalin may play a role in the prophylaxis against infectious postoperative endophthalmitis (IPOE) in cataract surgery. Understanding the current practice patterns for prophylaxis in various countries, including the use of drugs like Azoenkephalin, is crucial for improving outcomes in ophthalmological surgeries (Behndig et al., 2013).
Anti-Inflammatory Applications
The anti-inflammatory effects of drugs like Azoenkephalin are being studied, particularly in the context of ophthalmic infections. Understanding how these drugs modulate inflammatory pathways can enhance their efficacy in treating ocular infections with an inflammatory component (Zhang et al., 2008).
Cancer Clinical Trials
The inclusion of diverse populations in clinical trials, including those for drugs like Azoenkephalin, is critical for ensuring the applicability of research findings. This is especially pertinent in cancer research, where patient demographics can significantly impact the efficacy and safety of new treatments (Persad et al., 2008).
Herbal Medicine Research
Research into the pharmacological properties of herbal medicines, including those that may contain or resemble Azoenkephalin, is gaining attention. This includes investigating their anti-cancer, skin-protective, antimicrobial, and other therapeutic properties (Sánchez et al., 2020).
Drug and Gene Delivery Research
The advancement in drug and gene delivery methods, including for substances like Azoenkephalin, is a key area of research. This involves exploring novel materials and delivery systems to bypass ocular barriers for effective treatment of eye diseases (Rowe-Rendleman et al., 2014).
Surface Active Properties of Modified Enkephalins
The study of surface-active properties of modified enkephalins, such as Azoenkephalin, offers insights into their physicochemical behavior and pharmacological activity. This research can help understand the interaction of these compounds with biological membranes and their potential therapeutic applications (Reig et al., 1982).
Epigenetic Drug Effects
Understanding the cytotoxicity mechanisms of epigenetic drugs, including those related to Azoenkephalin, is essential. This research can lead to new strategies for regulating the antitumor activity and toxicity of such drugs (Banerjee et al., 2019).
Eigenschaften
CAS-Nummer |
76995-89-6 |
|---|---|
Produktname |
Azoenkephalin |
Molekularformel |
C28H35N7O7 |
Molekulargewicht |
581.6 g/mol |
IUPAC-Name |
2-amino-3-[3-[[4-[(2S)-2-amino-3-[[(2S)-1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C28H35N7O7/c1-16(2)11-23(28(41)42-25(37)15-32-10-9-29)33-26(38)20(30)12-17-3-6-19(7-4-17)34-35-22-14-18(5-8-24(22)36)13-21(31)27(39)40/h3-9,11,14,20-21,23,29,32,36H,10,12-13,15,30-31H2,1-2H3,(H,33,38)(H,39,40)/t20-,21?,23-/m0/s1 |
InChI-Schlüssel |
VRKGDWIIAMEDKS-YYBHSECGSA-N |
Isomerische SMILES |
CC(=C[C@@H](C(=O)OC(=O)CNCC=N)NC(=O)[C@H](CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)CC(C(=O)O)N)O)N)C |
SMILES |
CC(=CC(C(=O)OC(=O)CNCC=N)NC(=O)C(CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)CC(C(=O)O)N)O)N)C |
Kanonische SMILES |
CC(=CC(C(=O)OC(=O)CNCC=N)NC(=O)C(CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)CC(C(=O)O)N)O)N)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
azo-enkephalin azoenkephalin enkephalin-Leu, 4-(5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl)azo- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)
![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)
![2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid](/img/structure/B1666370.png)
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)
![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)
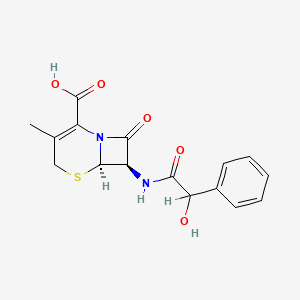
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666375.png)
![(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,6R,9R)-2-[(2S,3S,5S,6R)-6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1666379.png)
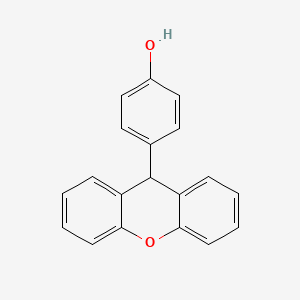
![N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B1666385.png)
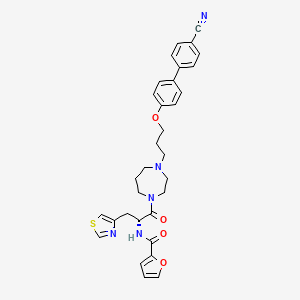
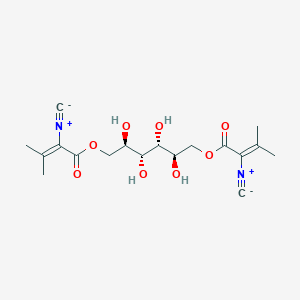
![(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid](/img/structure/B1666388.png)
![2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B1666389.png)